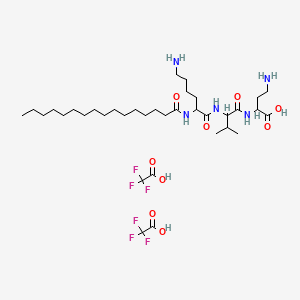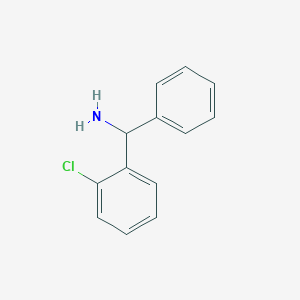
(2-Chlorophenyl)(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It consists of a methanamine group attached to a phenyl ring and a 2-chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(phenyl)methanamine typically involves the reaction of benzyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom in benzyl chloride is replaced by the aniline group. The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts such as palladium on carbon can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine and hydroxylamine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
(2-Chlorophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorophenyl)methanamine
- Phenylmethanamine
- (2,6-Dichlorophenyl)(phenyl)methanamine
Uniqueness
(2-Chlorophenyl)(phenyl)methanamine is unique due to the presence of both a phenyl and a 2-chlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H12ClN |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
(2-chlorophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H12ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 |
Clé InChI |
WFPPEQGXPRFYDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096295.png)
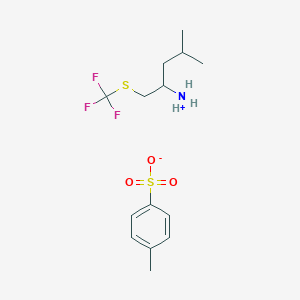
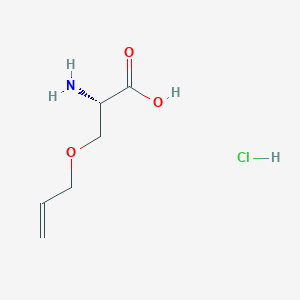

![2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)

![4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B15096341.png)
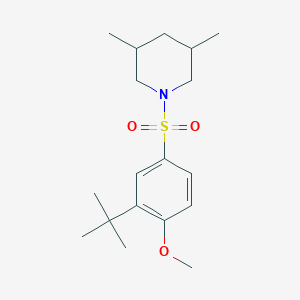

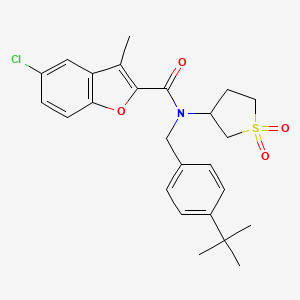
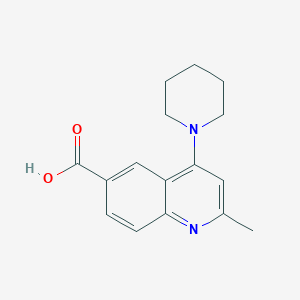

![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)
